Ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate
Description
Ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate is a benzoate ester derivative characterized by a central aromatic ring substituted with an ethoxy-oxoethoxy functional group. This compound belongs to a broader class of alkyl benzoates, which are widely utilized in pharmaceuticals, agrochemicals, and polymer chemistry due to their tunable physicochemical properties and bioactivity.
Properties
Molecular Formula |
C13H16O5 |
|---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate |
InChI |
InChI=1S/C13H16O5/c1-3-16-12(14)9-18-11-7-5-10(6-8-11)13(15)17-4-2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
QFPOVNANTMUCRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s closest analogs differ in substituents attached to the benzoate core. Key examples include:
Key Observations :
- SABA1 replaces the ethoxy-oxoethoxy group with a sulfonamidobenzamide moiety, conferring antimicrobial activity (MIC: 0.45–0.9 mM) against E. coli .
- Compound 4b incorporates a thiazolidinone ring and chlorobenzamido group, leading to potent ALR1/ALR2 enzyme inhibition (IC50: 0.07 µM for ALR1) .
Antimicrobial Activity
- SABA1 : Demonstrates antimicrobial efficacy via sulfonamide-mediated disruption of folate synthesis in bacteria .
- This compound: No direct antimicrobial data is available, but its ester/ketone groups may interact with microbial enzymes or membranes.
Enzyme Inhibition
- Thiazolidinone Derivatives (e.g., 4b, 4f): Exhibit sub-micromolar IC50 values against aldose reductase (ALR2), surpassing the reference drug sorbinil. The thiazolidinone ring and methoxy-oxoethylidene group are critical for binding to the enzyme’s anion-binding site .
- This compound: Likely lacks direct enzyme inhibition due to the absence of thiazolidinone or amide groups.
Physicochemical Properties
- Toxicity: Alkyl benzoates generally exhibit low acute toxicity (e.g., ethyl benzoate LD50: 4,300 mg/kg in rats), but substituents like hydrazine or thiazolidinone may introduce specific risks .
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